1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (DMTCA) is a synthetic compound that belongs to the family of 1,2,3-triazoles. It is a versatile building block that is widely used in the synthesis of various organic compounds, including drugs, agrochemicals, and materials. DMTCA has gained significant attention in recent years due to its unique properties and potential applications in various fields of science.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . Their aromatic character and strong dipole moment contribute to their wide range of applications in this field .
Bioconjugation
Bioconjugation is another field where 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Mechanism of Action
Target of Action
1,5-Disubstituted 1,2,3-triazoles, such as 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, have been tested as inhibitors of Rho GTPases . Rho GTPases play a crucial role in hyperproliferative and neoplastic diseases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
Mode of Action
The interaction of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde with its targets involves the inhibition of Rho GTPases, specifically Rac and Cdc42 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of Rho GTPases by 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde affects various biochemical pathways. These pathways are involved in cell proliferation and migration, both of which are critical processes in the development and progression of cancer .
Result of Action
The primary result of the action of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is the inhibition of Rho GTPases, leading to disruption of cell signaling pathways . This disruption can potentially inhibit the proliferation and migration of cancer cells .
properties
IUPAC Name |
1,5-dimethyltriazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-5(3-9)6-7-8(4)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPKWJMGRCUIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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